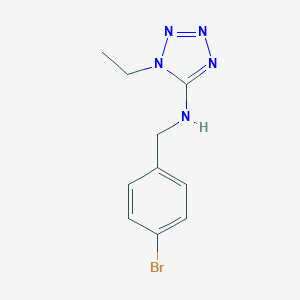
N,N-dimethyl-3-nitropyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-nitropyridin-4-amine (DMNPA) is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry and neuroscience. DMNPA is a nitroaromatic compound that contains a pyridine ring, which makes it a suitable candidate for the development of drugs that target specific receptors in the brain.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-3-nitropyridin-4-amine involves the binding of the compound to the α7 nAChR, which results in the activation of the receptor and the subsequent influx of calcium ions into the cell. This calcium influx triggers a cascade of intracellular signaling events that ultimately lead to the modulation of various physiological processes, including neurotransmitter release, synaptic plasticity, and gene expression.
Biochemical and Physiological Effects:
N,N-dimethyl-3-nitropyridin-4-amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the improvement of cognitive function. N,N-dimethyl-3-nitropyridin-4-amine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N-dimethyl-3-nitropyridin-4-amine is its high selectivity and affinity for the α7 nAChR, which makes it a valuable tool compound for studying the function of this receptor. N,N-dimethyl-3-nitropyridin-4-amine is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of N,N-dimethyl-3-nitropyridin-4-amine is its potential toxicity, which can limit its use in certain experimental models. Additionally, N,N-dimethyl-3-nitropyridin-4-amine can be expensive to produce, which can be a limiting factor for some research groups.
Zukünftige Richtungen
There are several future directions for the study of N,N-dimethyl-3-nitropyridin-4-amine, including the development of new analogs with improved pharmacological properties, the investigation of the compound's potential use in the treatment of neurodegenerative diseases, and the exploration of the compound's effects on other physiological processes, such as inflammation and immune function. Additionally, further studies are needed to elucidate the precise mechanism of action of N,N-dimethyl-3-nitropyridin-4-amine and its potential therapeutic applications.
Synthesemethoden
N,N-dimethyl-3-nitropyridin-4-amine can be synthesized using various methods, including the nitration of 3,4-dimethylpyridine, followed by N-methylation of the resulting 3-nitro-4-methylpyridine. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or nitric acid. The yield of N,N-dimethyl-3-nitropyridin-4-amine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-nitropyridin-4-amine has been extensively studied for its potential use as a ligand for the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely distributed in the brain and is involved in various physiological processes, including learning and memory. N,N-dimethyl-3-nitropyridin-4-amine has been shown to bind selectively to the α7 nAChR with high affinity, making it a promising candidate for the development of drugs that target this receptor. N,N-dimethyl-3-nitropyridin-4-amine has also been used as a tool compound to study the function of the α7 nAChR in various experimental models, including animal models of Alzheimer's disease and schizophrenia.
Eigenschaften
Molekularformel |
C7H9N3O2 |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
N,N-dimethyl-3-nitropyridin-4-amine |
InChI |
InChI=1S/C7H9N3O2/c1-9(2)6-3-4-8-5-7(6)10(11)12/h3-5H,1-2H3 |
InChI-Schlüssel |
GEHOQYGRCHPWEJ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=NC=C1)[N+](=O)[O-] |
Kanonische SMILES |
CN(C)C1=C(C=NC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)

![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)

![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)


![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)



![[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B275700.png)
